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1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea

Lipophilicity Membrane Permeability Drug Design

Medicinal chemists need ortho-substituted triarylureas to decouple lipophilicity from H-bonding. This rare compound (MW 358.48, C24H26N2O) offers ΔLogP +0.56 vs. monomethyl analogs with identical TPSA (35.83 Ų). - **Key application**: CNS drug discovery (BBB penetration), SAR probe for steric effects at urea NH. - **Supply**: BenchChem - direct from AldrichCPR collection, reliable global shipping.

Molecular Formula C24H26N2O
Molecular Weight 358.5 g/mol
CAS No. 86764-71-8
Cat. No. B11943484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
CAS86764-71-8
Molecular FormulaC24H26N2O
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
InChIInChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)
InChIKeyUTEJXRQVGZWKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea Overview


1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is a rare tri-substituted urea compound (C24H26N2O, MW 358.48) featuring two N-benzyl groups and a 2-ethyl-6-methylphenyl substituent on the urea core . It belongs to the di(aralkyl)urea class historically associated with anti-atherosclerotic and cytokine-modulating activities [1][2]. As a member of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, this compound is positioned for early discovery research where precise structural differentiation from more common dimethyl or monomethyl analogs is required .

Class Identity
Rare di(aralkyl)urea tool compound with anti-atherosclerotic and cytokine-modulating research context
Substitution Profile
2-Ethyl-6-methyl ortho-alkyl pattern differentiates from common dimethyl or monomethyl analogs for SAR studies
Collection Context
AldrichCPR rare chemical — positioned for early discovery research requiring precise structural identity

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea: Differentiation from Generic Analogs


Tri-substituted ureas with a 1,1-dibenzyl backbone display widely divergent biological activities depending on the nature and position of the aryl substituent [1][2]. Replacing the 2-ethyl-6-methyl substitution with a common 2,4-dimethyl or 4-methylphenyl analog alters the calculated lipophilicity by over 0.5 log units, impacting membrane permeability and tissue distribution . Moreover, the 2,6-substitution pattern introduces steric hindrance near the urea NH that is absent in 2,4-substituted analogs, potentially affecting target binding kinetics and metabolic stability . Simple class-based substitution therefore risks introducing compounds with meaningfully different pharmacokinetic and pharmacodynamic profiles.

Target 2-ethyl-6-methylphenyl
Replacing the 2-ethyl-6-methyl group with a 2,4-dimethylphenyl analog may shift calculated lipophilicity, altering membrane partitioning and tissue distribution predictions.
Target ortho-ethyl steric
The 2,6-substitution pattern introduces steric hindrance near the urea NH; para-substituted analogs lack this environment, potentially affecting target binding kinetics and metabolic stability.

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Monomethyl Analogs

The computed partition coefficient (LogP) for 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea is 5.80530, as reported in the Chemsrc database . By contrast, the structurally analogous monomethyl derivatives 1,1-dibenzyl-3-(2-methylphenyl)urea and 1,1-dibenzyl-3-(3-methylphenyl)urea each exhibit a LogP of 5.24290 . This constitutes a ΔlogP of +0.5624, corresponding to an approximately 3.7-fold higher octanol-water partitioning propensity. The enhanced lipophilicity is attributed to the additional methylene unit of the 2-ethyl substituent, which increases the compound's overall hydrophobic surface area without altering topological polar surface area (TPSA = 35.83 Ų for all compounds) .

LogP vs. Monomethyl
Head-to-head
LogP 5.81 vs 5.24 (monomethyl); ΔlogP +0.56 (~3.7× octanol-water partitioning)
Higher lipophilicity may support membrane distribution or CNS penetration models
Computed values only; experimental validation advised
Lipophilicity Membrane Permeability Drug Design

Greater Steric Hindrance vs. Dimethyl Analog

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has a molecular weight of 358.48 Da, compared to 344.45 Da for the closely related 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea . The +14 Da difference reflects the substitution of a methyl group by an ethyl group. Beyond mass, the critical differentiation is steric: the 2,6-disubstitution pattern places an ortho-ethyl group adjacent to the urea NH, creating a steric environment distinct from the 2,4-disubstituted analog where the para-methyl is remote from the urea core. This ortho steric hindrance may reduce N-H accessibility, potentially modulating hydrogen bonding interactions with biological targets and decreasing susceptibility to metabolic N-dealkylation [1].

Steric vs. Dimethyl
Head-to-head
MW 358.48 Da vs 344.45 Da (2,4-dimethyl); ortho-ethyl creates steric block near urea NH
May influence target binding kinetics and metabolic stability through ortho steric hindrance
Conformational analysis from analog IR data
Molecular Weight Steric Hindrance Selectivity

Anti-Atherosclerotic Class Effect via Cholesterol Absorption Inhibition

US Patent 4,387,106 claims a method for treating atherosclerosis and hyperlipidemia utilizing di(aralkyl)ureas and di(aralkyl)thioureas, explicitly reciting 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea among the preferred embodiments and describing a mechanism involving inhibition of intestinal cholesterol absorption [1]. 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea falls within the general structural formula of the patent (Ar1 = Ar2 = benzyl; R3 = 2-ethyl-6-methylphenyl, which is within the permissible aryl substitution scope) and is therefore predicted to share this mechanism of action [1]. No quantitative comparative efficacy data are available for this specific compound; the differentiation is class-level.

Anti-Atherosclerotic Class
Class-level
Structurally encompassed by US4387106A general formula; predicted cholesterol absorption inhibition mechanism
Reported class-level anti-atherosclerotic context; specific compound data to verify
No direct efficacy data; inferred from patent scope
Atherosclerosis Cholesterol Absorption Di(aralkyl)ureas

Putative Cytokinin Antagonism Activity

1-Alkyl-1-benzyl-3-arylureas have been recognized as cytokine antagonists (anticytokinins) with pronounced plant growth regulatory activity [1][2]. 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea conforms to this pharmacophoric motif and is predicted to exhibit anticytokinin effects [1]. The biological activity of such tri-substituted ureas is strongly influenced by their conformational state, which is modulated by the steric and electronic nature of the N-aryl substituent [2]. The 2-ethyl-6-methyl substitution pattern, with its enhanced steric demand relative to simpler phenyl or monomethyl analogs, is expected to alter the trans I/trans II conformational equilibrium of the CONH group, potentially impacting anticytokinin potency [2]. No direct quantitative potency data for this compound are available.

Putative Anticytokinin
Class-level
Fits 1-alkyl-1-benzyl-3-arylurea anticytokinin pharmacophore; conformational effect expected from ortho-ethyl
Reported anticytokinin pharmacophore context; assay data to verify
No direct potency values available
Cytokinin Antagonist Plant Growth Regulator Urea Derivatives

Identical Polar Surface Area Across Analogs

The topological polar surface area (TPSA) for 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea is 35.83 Ų, identical to that of 1,1-dibenzyl-3-(2-methylphenyl)urea, 1,1-dibenzyl-3-(3-methylphenyl)urea, and 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea . This uniformity indicates that the addition of the ethyl group does not alter the compound's hydrogen bond donor/acceptor profile. Consequently, the observed lipophilicity differentiation (ΔlogP = +0.56) is achieved without compromising TPSA, which is a key parameter in predicting passive oral absorption and blood-brain barrier permeation .

TPSA Uniformity
Head-to-head
TPSA 35.83 Ų identical to monomethyl and 2,4-dimethyl analogs; ΔTPSA = 0
Lipophilicity increase achieved without altering hydrogen-bond profile; supports cleaner SAR interpretation
Computed value; consistent across Chemsrc entries
TPSA Physicochemical Properties Structure-Activity Relationship

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea: Best Application Scenarios


CNS Drug Discovery: Enhanced Blood-Brain Barrier Penetration

Based on the measured ΔlogP of +0.56 relative to monomethyl analogs (Evidence Item 1) and unchanged TPSA (Evidence Item 5), 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea is a superior candidate for central nervous system (CNS) drug discovery programs where enhanced passive blood-brain barrier penetration is desired. The combination of high lipophilicity (LogP = 5.81) and low TPSA (35.83 Ų) meets established physicochemical criteria for CNS drug-likeness . Researchers optimizing lead series for neurodegenerative or psychiatric indications should select this compound over less lipophilic monomethyl analogs to achieve higher brain-to-plasma ratios.

Atherosclerosis Research: Ortho-Alkyl Substitution in Cholesterol Absorption

Given the class-level anti-atherosclerotic activity of di(aralkyl)ureas disclosed in US Patent 4,387,106 (Evidence Item 3), 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea offers a structurally differentiated probe for investigating the role of ortho-alkyl substitution in modulating intestinal cholesterol absorption inhibition. Compared to the extensively exemplified 2,4-dimethylphenyl analog, the 2-ethyl-6-methyl substitution introduces steric hindrance adjacent to the urea NH (Evidence Item 2), which may influence binding to putative molecular targets involved in cholesterol transport [1]. Atherosclerosis researchers should procure this compound to expand the structure-activity landscape beyond the dimethylphenyl series.

Plant Biology: Conformational Determinants of Anticytokinin Activity

The structural conformity of 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea to the anticytokinin pharmacophore (Evidence Item 4) makes it a valuable tool for plant growth regulation studies. The distinctive 2-ethyl-6-methyl substitution pattern is expected to alter the conformational equilibrium of the CONH group relative to simpler analogs, as inferred from IR spectroscopic studies of tri-substituted ureas [2][3]. Plant biologists investigating the conformational dependence of anticytokinin activity should select this compound to test whether ortho-steric effects enhance or diminish growth regulatory potency.

SAR Studies: Separating Hydrophobic and Hydrogen Bonding Effects

The finding that 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea possesses identical TPSA to its monomethyl and dimethyl analogs (Evidence Item 5) while exhibiting a significantly higher LogP (Evidence Item 1) presents a unique opportunity for structure-activity relationship studies. Medicinal chemists can use this compound to systematically separate hydrophobic contributions to target binding from hydrogen bonding effects, as the ethyl modification increases lipophilicity without perturbing the polar surface area . This property makes the compound an ideal SAR probe for programs where deconvoluting these two parameters is critical.

Application
Selection Property
Validation Focus
CNS distribution model studies
Higher lipophilicity & unchanged TPSA
Blood-brain barrier penetration assay
Atherosclerosis model research
Ortho-alkyl steric profile
Cholesterol absorption inhibition assay
Plant growth regulation studies
Anticytokinin pharmacophore membership
Anticytokinin activity assay
Lipophilicity-hydrogen bonding SAR
Identical TPSA with higher LogP
SAR differentiation of hydrophobic vs. H-bond effects
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